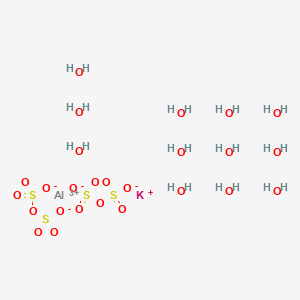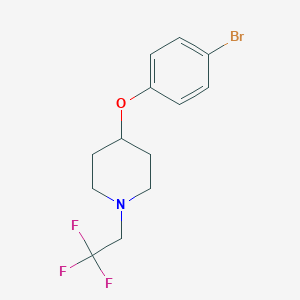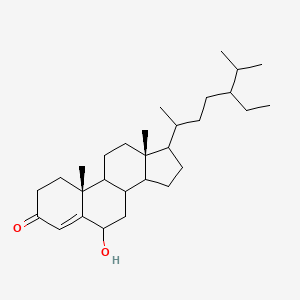
Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with 2-aminopropanoic acid under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
- Oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde.
- Reduction of the carbonyl group can produce hydroxyl derivatives.
- Substitution reactions can lead to various alkylated or acylated piperidine derivatives .
Applications De Recherche Scientifique
Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
- Benzyl 4-(aminomethyl)piperidine-1-carboxylate
- 4-Amino-1-benzylpiperidine
- N-Benzylpiperidine derivatives
Comparison: Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate is unique due to the presence of the 2-aminopropanoylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific therapeutic applications .
Propriétés
Formule moléculaire |
C16H23N3O3 |
|---|---|
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)18-14-7-9-19(10-8-14)16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,20) |
Clé InChI |
IUZHYJCOPAMWBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)

![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)

![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)




![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)
